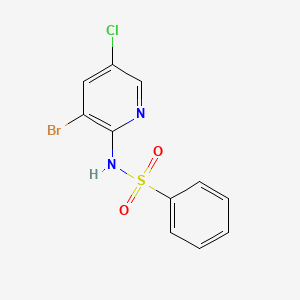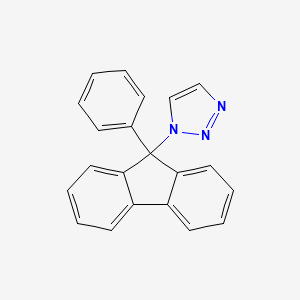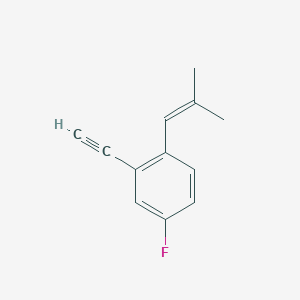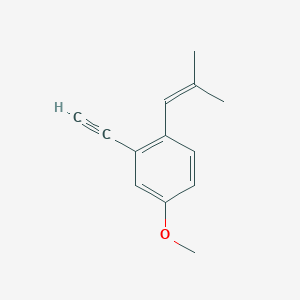![molecular formula C14H9Cl2N3 B14207012 N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline CAS No. 819858-25-8](/img/structure/B14207012.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of benzimidazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 3,4-dichloroaniline with 2-formylbenzimidazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives .
科学的研究の応用
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. The benzimidazole moiety is known to interfere with microtubule formation, which is crucial for cell division. This disruption can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2H-Indazole: A similar heterocyclic compound with a nitrogen atom in a different position.
Benzotriazole: Another related compound with three nitrogen atoms in the ring structure.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline is unique due to the presence of both the benzimidazole and dichloroaniline moieties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent. The dichloroaniline group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
特性
CAS番号 |
819858-25-8 |
|---|---|
分子式 |
C14H9Cl2N3 |
分子量 |
290.1 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-10-6-5-9(7-11(10)16)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-8H,(H,18,19) |
InChIキー |
JEVGPNNTFBMFCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)

![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)




![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
